molecular formula C12H8F2N4 B11867988 1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole

1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole

Cat. No.: B11867988
M. Wt: 246.22 g/mol
InChI Key: VNYNAZKKEBJBDB-UHFFFAOYSA-N
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Description

1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole is a fluorinated triazine derivative. This compound is characterized by the presence of a triazine ring substituted with two fluorine atoms and an isoindole moiety. The incorporation of fluorine atoms into the triazine ring significantly influences its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole typically involves the reaction of 4,6-difluoro-1,3,5-triazine with 2-methylisoindole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in compounds with varying oxidation states .

Scientific Research Applications

1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the triazine ring can influence the compound’s reactivity and binding affinity to various targets. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-6-(1H-pyrrol-2-yl)-1,3,5-triazine
  • 4-(4,6-Difluoro-1,3,5-triazin-2-yl)-N,N-dimethylaniline
  • N-(4,6-Difluoro-1,3,5-triazin-2-yl)-N-ethyloctane-1-sulphonamide

Uniqueness

1-(4,6-Difluoro-1,3,5-triazin-2-yl)-2-methyl-2H-isoindole is unique due to its specific substitution pattern and the presence of the isoindole moiety. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(4,6-difluoro-1,3,5-triazin-2-yl)-2-methylisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYNAZKKEBJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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